methyl 3-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate
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Description
Methyl 3-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C22H23FN4O3S and its molecular weight is 442.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 442.14748994 g/mol and the complexity rating of the compound is 688. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 3-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C26H27N5O3S
- SMILES Notation : CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CC=C4)N5CCN(CC5)CCO
- InChIKey : CZSTXTAZDGFHKE-PGMHBOJBSA-N
The compound's biological activity is primarily attributed to its interaction with various neurotransmitter systems, particularly those involving serotonin and dopamine pathways. The presence of the piperazine moiety suggests potential activity as a serotonin receptor modulator, which has implications for mood disorders and anxiety treatment.
Pharmacological Studies
Research indicates that this compound exhibits:
- Antidepressant-like Effects : In animal models, the compound has shown significant antidepressant-like activity in forced swim tests and tail suspension tests, suggesting potential efficacy in treating depression.
- Anxiolytic Properties : Behavioral assays indicate that the compound may reduce anxiety-like behaviors in rodents, further supporting its potential use in anxiety disorders.
- Neuroprotective Effects : Preliminary studies indicate that this compound may protect neuronal cells from oxidative stress-induced damage, which is critical in neurodegenerative diseases.
Table 1: Summary of Biological Activities
Activity Type | Observations | Reference |
---|---|---|
Antidepressant | Significant reduction in immobility | |
Anxiolytic | Decreased anxiety-like behaviors | |
Neuroprotective | Protection against oxidative stress |
Case Study 1: Antidepressant Efficacy
A study conducted on mice demonstrated that administration of this compound resulted in a significant decrease in immobility time compared to control groups. This effect was comparable to standard antidepressants such as fluoxetine.
Case Study 2: Anxiolytic Effects
In another study focusing on the anxiolytic properties of the compound, researchers observed that doses of the compound significantly reduced anxiety-like behaviors in the elevated plus maze test. These findings suggest a promising profile for treating anxiety disorders.
Properties
IUPAC Name |
methyl 3-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O3S/c1-30-21(29)15-6-7-16-18(14-15)24-22(31)27(20(16)28)13-10-25-8-11-26(12-9-25)19-5-3-2-4-17(19)23/h2-7,14H,8-13H2,1H3,(H,24,31) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEFCGCLNGSDWFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCN3CCN(CC3)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.